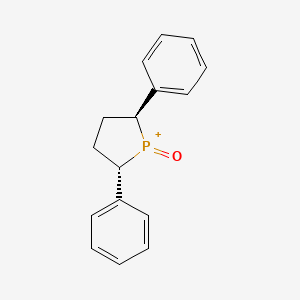

(2S,5S)-2,5-Diphenylphospholane 1-oxide

Description

Significance of Chiral Phosphorus Heterocycles in Asymmetric Transformations

Chiral phosphorus heterocycles are a class of organic compounds containing a phosphorus atom within a ring structure, which also possesses stereogenic centers. These molecules have garnered considerable attention in asymmetric catalysis, primarily due to their role as ligands for transition metals. researchgate.netnih.gov The defined three-dimensional structure of these ligands, when coordinated to a metal center, creates a chiral environment that can effectively discriminate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other.

The efficacy of these ligands is attributed to several factors. The phosphorus atom, with its unique electronic properties and ability to coordinate to a wide range of metals, is central to their function. Furthermore, the cyclic nature of the phospholane (B1222863) framework restricts conformational flexibility, leading to a more defined and predictable chiral pocket around the metal center. This rigidity is often crucial for achieving high levels of enantioselectivity in catalytic reactions. The substituents on the phospholane ring also play a critical role in tuning the steric and electronic properties of the ligand, allowing for the optimization of a catalyst for a specific transformation. Enantiopure P-chiral phosphine (B1218219) oxides are important precursors for these phosphine ligands. rug.nl

Overview of the (2S,5S)-2,5-Diphenylphospholane 1-oxide Architectural Motif

(2S,5S)-2,5-Diphenylphospholane 1-oxide possesses a unique and influential architectural motif. The core of the molecule is a five-membered phospholane ring, a saturated phosphorus heterocycle. The stereochemistry at the two carbon atoms adjacent to the phosphorus, C2 and C5, is fixed in the (S,S) configuration. This specific arrangement places the two phenyl substituents in a trans orientation relative to each other, creating a C2-symmetric chiral environment.

The phosphorus atom in this compound is pentavalent and exists as a phosphine oxide, with one oxygen atom double-bonded to the phosphorus and a hydroxyl group also attached, rendering it a phosphinic acid. This functionality is crucial as it not only serves as a handle for further chemical modification but also imparts Brønsted acidity to the molecule. The combination of a well-defined chiral scaffold and this acidic functionality allows (2S,5S)-2,5-Diphenylphospholane 1-oxide to act as a chiral Brønsted acid catalyst in a variety of transformations. researchgate.net

The phenyl groups at the 2 and 5 positions are not merely passive substituents. Their steric bulk plays a significant role in defining the shape of the chiral pocket, influencing the approach of substrates to the catalytic center. Furthermore, their electronic properties can impact the reactivity of the phosphorus center. This well-defined and tunable architecture is a key reason for the compound's success in asymmetric synthesis.

Historical Development and Emerging Research Frontiers of Phospholane Oxides

The development of chiral phospholane oxides is intrinsically linked to the broader history of asymmetric catalysis. The pioneering work on chiral phosphine ligands in the mid-20th century laid the groundwork for the development of more sophisticated and effective catalysts. The synthesis of phospholane-based ligands, such as the DuPhos family, in the early 1990s marked a significant milestone, demonstrating the potential of this class of compounds in achieving high enantioselectivities in reactions like asymmetric hydrogenation. researchgate.net

The specific story of (2S,5S)-2,5-Diphenylphospholane 1-oxide is closely associated with the work of Jean-Claude Fiaud. His research group was instrumental in the synthesis and resolution of the parent racemic 1-hydroxy-2,5-diphenylphospholane 1-oxide. researchgate.net A key step in its development was the successful resolution of the enantiomers through fractional crystallization of the diastereomeric salts formed with quinine. researchgate.net This provided access to the enantiomerically pure (2S,5S) and (2R,5R) forms, paving the way for their use in asymmetric synthesis. Initially, its primary utility was as a precursor to chiral phosphine ligands, such as (S,S)-Ph-BPE, through the reduction of the phosphine oxide. researchgate.net

More recently, a significant evolution in its application has been the recognition of (2S,5S)-2,5-Diphenylphospholane 1-oxide, or Fiaud's acid, as a potent chiral Brønsted acid organocatalyst. This has opened up new avenues for its use in a variety of metal-free asymmetric transformations.

Emerging research frontiers for phospholane oxides, including Fiaud's acid, are focused on several key areas:

Expansion of Catalytic Applications: Researchers are continuously exploring new types of asymmetric reactions that can be catalyzed by Fiaud's acid and its derivatives. This includes cycloadditions, conjugate additions, and other carbon-carbon and carbon-heteroatom bond-forming reactions.

Development of Novel Ligands: The (2S,5S)-2,5-diphenylphospholane motif continues to be a valuable building block for the design of new and more effective chiral ligands for transition metal catalysis. By modifying the substituents on the phosphorus atom or incorporating the phospholane unit into larger, more complex ligand architectures, chemists are aiming to achieve even higher levels of activity and selectivity. nih.gov

Mechanistic Studies: A deeper understanding of the mechanism by which these catalysts induce chirality is crucial for their rational design and optimization. Detailed computational and experimental studies are being conducted to elucidate the nature of the catalyst-substrate interactions and the transition states of the catalyzed reactions.

Sustainable Chemistry: There is a growing interest in developing catalytic systems that are more environmentally friendly. The use of phospholane oxides as organocatalysts, which avoids the need for often toxic and expensive transition metals, aligns with the principles of green chemistry. acs.org

Detailed Research Findings

The utility of (2S,5S)-2,5-Diphenylphospholane 1-oxide is evident in its successful application in various asymmetric transformations. Below are data tables summarizing some of the key research findings.

Asymmetric Friedel-Crafts Alkylation of Indoles

(2S,5S)-2,5-Diphenylphospholane 1-oxide (Fiaud's acid) has been demonstrated as an effective chiral Brønsted acid catalyst for the enantioselective Friedel-Crafts alkylation of indoles with 2-butene-1,4-diones.

| Indole Substrate | Dione Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Indole | 1,4-Diphenyl-2-butene-1,4-dione | 82 | 91 | researchgate.net |

| 5-Methoxyindole | 1,4-Diphenyl-2-butene-1,4-dione | 75 | 88 | researchgate.net |

| 5-Bromoindole | 1,4-Diphenyl-2-butene-1,4-dione | 78 | 90 | researchgate.net |

Diastereoselective Synthesis of Bis-α-aminophosphonates

Fiaud's acid has also been employed as a chiral organocatalyst for the synthesis of bis-α-aminophosphonates, demonstrating excellent diastereoselectivity.

| Aldehyde | Amine | Phosphite | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | Dimethyl phosphite | 92 | 98:2 | theses.fr |

| 4-Chlorobenzaldehyde | Aniline | Dimethyl phosphite | 95 | 97:3 | theses.fr |

| 4-Methylbenzaldehyde | Aniline | Dimethyl phosphite | 90 | 96:4 | theses.fr |

Structure

3D Structure

Properties

Molecular Formula |

C16H16OP+ |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

(2S,5S)-2,5-diphenylphospholan-1-ium 1-oxide |

InChI |

InChI=1S/C16H16OP/c17-18-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/q+1/t15-,16-/m0/s1 |

InChI Key |

QTCQCDCBVXKHMY-HOTGVXAUSA-N |

Isomeric SMILES |

C1C[C@H]([P+](=O)[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CC([P+](=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2s,5s 2,5 Diphenylphospholane 1 Oxide and Its Key Derivatives

Stereoselective Construction of the Phospholane (B1222863) Ring System

The creation of the chiral phospholane framework with defined stereochemistry at the C2 and C5 positions is a critical challenge in the synthesis of these compounds. Several innovative methods have been established to address this, ranging from classical cycloadditions to modern catalytic asymmetric approaches.

McCormack Cycloaddition Strategies for Phospholane Precursors

The McCormack cycloaddition is a well-established and powerful method for the synthesis of phospholene oxides, which can subsequently be converted to the desired phospholane oxides. This reaction involves the [3+2] cycloaddition of a conjugated diene with a trivalent phosphorus halide, typically a phosphonous dihalide. Subsequent hydrolysis of the resulting cycloadduct yields the corresponding phospholene oxide.

For the synthesis of precursors to 2,5-disubstituted phospholanes, 1,4-disubstituted-1,3-butadienes are employed as the diene component. The stereochemistry of the resulting phospholene oxide is influenced by the geometry of the starting diene and the reaction conditions. While the McCormack reaction itself is not inherently enantioselective, it provides a robust route to racemic or diastereomeric mixtures of phospholene oxides that can be resolved or further modified to obtain the desired stereoisomer. For instance, the cycloaddition of 1-vinylcyclohexene with methylphosphonous dichloride, followed by hydrolysis, yields a mixture of cis and trans bicyclic phospholene oxides.

De Novo Synthesis from Diarylbutadienes and Related Conjugated Systems

The de novo synthesis of phospholane frameworks from acyclic precursors, particularly diarylbutadienes, offers a direct route to the core structure. These methods often involve the reaction of a phosphorus-containing reagent with a 1,4-diaryl-1,3-butadiene. The stereochemical outcome of such cyclizations is a key consideration. While not always providing high levels of stereocontrol in a single step, these approaches are valuable for accessing a range of phospholane derivatives.

Recent advancements have focused on catalytic and enantioselective methods to construct the phospholane skeleton. acs.org For example, cobalt-catalyzed hydroalkylation has emerged as a promising strategy for the enantio- and diastereoselective synthesis of P-stereogenic phospholane oxides. acs.orgresearchgate.net This method allows for the simultaneous construction of both C- and P-stereogenic centers with high yields and excellent enantiomeric excesses. acs.org

Enantioselective Deprotonation and Isomerization Routes to Phospholane Frameworks

The development of enantioselective deprotonation and isomerization strategies has provided more refined pathways to chiral phospholane frameworks. These methods often start with a prochiral or racemic phospholane derivative and utilize a chiral base or catalyst to selectively remove a proton or induce an isomerization, thereby establishing the desired stereochemistry.

While specific examples for (2S,5S)-2,5-Diphenylphospholane 1-oxide are not extensively detailed in the provided results, the broader field of P-stereogenic chemistry highlights the potential of such approaches. For instance, kinetic resolution of racemic phosphindole oxides via rhodium-catalyzed conjugate addition has been shown to be a powerful method for accessing enantiopure P-stereogenic phosphindane derivatives, which are structurally related to phospholanes. nih.gov This suggests that similar kinetic resolution strategies could be applicable to the synthesis of enantiomerically pure 2,5-diphenylphospholane derivatives.

Selective Oxidation and Functionalization at the Phosphorus Center

Once the desired phospholane ring system is in hand, further transformations at the phosphorus atom are often necessary to arrive at the target phospholane 1-oxide or other key derivatives.

Direct Oxidation of Phospholanes to Phospholane 1-Oxides

The oxidation of a trivalent phospholane to its corresponding pentavalent phospholane 1-oxide is a common and generally high-yielding transformation. A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, peroxy acids, and other oxygen sources. The choice of oxidant and reaction conditions is typically guided by the substrate's sensitivity to oxidation and the desired level of selectivity. This step is crucial as the resulting phosphine (B1218219) oxides are often more stable and easier to handle than their phosphine precursors. nih.gov

Structural Characterization and Stereochemical Analysis of 2s,5s 2,5 Diphenylphospholane 1 Oxide

Spectroscopic Methods for Configurational and Conformational Elucidation

Spectroscopic methods are indispensable for probing the three-dimensional structure of molecules in solution. For (2S,5S)-2,5-Diphenylphospholane 1-oxide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides comprehensive insights into its structural features.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the connectivity and stereochemistry of organophosphorus compounds. The analysis of various NMR-active nuclei, including ³¹P, ¹H, and ¹³C, allows for a detailed investigation of the phosphorus environment, the ligand backbone, and the substituents.

The ³¹P nucleus is a sensitive probe of the electronic and steric environment around the phosphorus atom. In phosphine (B1218219) oxides, the chemical shift (δ) is indicative of the oxidation state and the nature of the substituents. For phospholane (B1222863) oxides, the ³¹P chemical shift is influenced by the ring strain and the orientation of the substituents.

Table 1: Representative ³¹P NMR Data for Related Phosphine Oxides

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| Diphenylphosphine (B32561) oxide | CDCl₃ | ~29.6 |

| Triphenylphosphine oxide | CDCl₃ | ~21.5 |

This table presents data for related compounds to infer the expected chemical shift range for (2S,5S)-2,5-Diphenylphospholane 1-oxide.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon framework and the attached protons. In (2S,5S)-2,5-Diphenylphospholane 1-oxide, the analysis of the proton and carbon spectra allows for the assignment of signals corresponding to the phenyl rings and the phospholane backbone.

The protons of the phenyl groups typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons of the phospholane ring are expected to show complex splitting patterns due to coupling with each other and with the phosphorus atom. The diastereotopic nature of the methylene (B1212753) protons in the phospholane ring can lead to distinct signals, providing information about the ring's conformation.

In the ¹³C NMR spectrum, the carbons of the phenyl groups will resonate in the downfield region (δ 120-140 ppm). The carbons of the phospholane ring will appear at higher field, and their chemical shifts will be influenced by the proximity to the phosphorus atom and the phenyl substituents. The coupling between phosphorus and carbon (¹JPC, ²JPC, etc.) is a key feature in the ¹³C NMR spectra of organophosphorus compounds and is invaluable for structural assignment.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for (2S,5S)-2,5-Diphenylphospholane 1-oxide

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Phenyl-H | 7.0 - 8.0 |

| ¹H | Phospholane-CH₂ | 1.5 - 3.0 |

| ¹H | Phospholane-CH(Ph) | 3.0 - 4.5 |

| ¹³C | Phenyl-C | 120 - 140 |

| ¹³C | Phospholane-CH₂ | 20 - 40 |

This table provides estimated chemical shift ranges based on general principles and data from similar structures.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For (2S,5S)-2,5-Diphenylphospholane 1-oxide (C₁₆H₁₇PO), HRMS would be used to verify its molecular formula by comparing the experimentally determined exact mass with the calculated theoretical mass. This technique helps to distinguish the target compound from other potential products or impurities with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer structural clues, although detailed fragmentation studies for this specific molecule are not widely reported.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By diffracting X-rays through a single crystal of (2S,5S)-2,5-Diphenylphospholane 1-oxide, it would be possible to obtain a precise map of the atomic positions in the solid state.

This analysis would unequivocally confirm the (2S,5S) configuration at the two chiral carbon centers and the stereochemistry at the phosphorus atom. Furthermore, it would provide accurate data on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the crystalline form. While a crystal structure for the title compound is not publicly available, data for a closely related compound, (2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide, has been reported. semanticscholar.org This structure reveals key features of the phospholane ring and the orientation of the phenyl substituents, which are expected to be similar in (2S,5S)-2,5-Diphenylphospholane 1-oxide.

Analysis of Conformational Constraints and Inversion Barriers in the Phospholane Ring

The five-membered phospholane ring is not planar and exists in various puckered conformations, typically described as envelope or twist forms. The substituents on the ring significantly influence the preferred conformation and the energy barriers between different conformers.

The inversion barrier at the phosphorus atom in phosphine oxides is generally high, meaning that the configuration at the phosphorus center is stable under normal conditions. However, the conformational flexibility of the phospholane ring itself involves pseudorotation pathways that interconvert different envelope and twist conformations. Computational studies and variable-temperature NMR experiments on related phospholane systems can provide quantitative information about the energy barriers associated with these conformational changes. These studies help in understanding the dynamic behavior of the molecule in solution.

Chemical Reactivity and Mechanistic Investigations Involving 2s,5s 2,5 Diphenylphospholane 1 Oxide

Reactivity at the Phosphorus-Oxygen Bond

The phosphorus-oxygen double bond in (2S,5S)-2,5-diphenylphospholane 1-oxide is the primary site for two major types of transformations: reduction to the corresponding phosphine (B1218219) and derivatization reactions involving the oxygen atom. These reactions are fundamental to its role as a precursor for chiral ligands.

Chemoselective Reduction of Phosphine Oxides to Phosphines

The reduction of tertiary phosphine oxides, such as (2S,5S)-2,5-diphenylphospholane 1-oxide, to their corresponding phosphines is a crucial step in the synthesis of many important ligands for asymmetric catalysis. The challenge lies in achieving chemoselectivity, where the P=O bond is reduced without affecting other functional groups in the molecule. Various reducing agents have been developed for this purpose, with silanes being particularly prominent due to their mildness and selectivity.

Commonly employed silanes for the reduction of phosphine oxides include phenylsilane (B129415) (PhSiH₃), diphenylsilane (B1312307) (Ph₂SiH₂), and tetramethyldisiloxane (TMDS). The reactivity of these silanes can be enhanced by the use of catalysts. For instance, titanium(IV) isopropoxide (Ti(OiPr)₄) and indium(III) bromide (InBr₃) have been shown to effectively catalyze the reduction of various phosphine oxides with TMDS.

A significant advancement in this area is the development of metal-free reduction methods. For example, the combination of oxalyl chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA) provides a scalable and efficient protocol for the reduction of phosphine oxides under mild conditions. Another metal-free approach utilizes iodine to mediate the reduction with phosphonic acid under solvent-free conditions, which has been shown to proceed without racemization for chiral bis-phosphine oxides.

The stereochemical outcome of the reduction is critical when dealing with P-chiral compounds like (2S,5S)-2,5-diphenylphospholane 1-oxide. Many modern reduction protocols, including those using silanes, proceed with retention of configuration at the phosphorus center. This is vital for preserving the enantiopurity of the resulting phosphine ligand. For example, the reduction of chiral phosphine oxides with 1,3-diphenyl-disiloxane (DPDS) has been demonstrated to occur with retention of configuration.

Table 1: Comparison of Selected Reagents for Phosphine Oxide Reduction

| Reagent/System | Conditions | Stereochemistry | Notes |

|---|---|---|---|

| Phenylsilane (PhSiH₃) | Refluxing toluene | Retention | Common, but can require harsh conditions. |

| TMDS / Ti(OiPr)₄ | Catalytic Ti(OiPr)₄ | Retention | Effective for a broad range of phosphine oxides. |

| TMDS / InBr₃ | Catalytic InBr₃, 100 °C | Retention | High conversion for various phosphine oxides. |

| (COCl)₂ / TMEDA | Mild conditions | Not specified | Metal-free and scalable. |

| I₂ / Phosphonic acid | Solvent-free | Retention | Effective for mono- and bis-phosphine oxides. |

| DPDS | 110 °C or RT with acid catalyst | Retention | Highly chemoselective. |

Derivatization and Coupling Reactions Involving the Oxygen Atom

While reduction is the most common fate of the phosphine oxide, the oxygen atom of the P=O bond can also participate in derivatization and coupling reactions. These reactions often proceed through activation of the oxygen atom, making the phosphorus center more electrophilic and susceptible to nucleophilic attack.

For instance, treatment of a phosphine oxide with an electrophile can lead to the formation of a phosphonium (B103445) intermediate, which can then react with a nucleophile. While specific examples for (2S,5S)-2,5-diphenylphospholane 1-oxide are not extensively documented in publicly available literature, the general reactivity pattern of phosphine oxides suggests that such transformations are feasible. These could include reactions with silylating agents to form silyloxyphosphonium salts, which are more readily reduced or can participate in other coupling reactions.

Stereoselective Transformations

The inherent chirality of (2S,5S)-2,5-diphenylphospholane 1-oxide makes it a candidate for use in stereoselective transformations, either as a catalyst itself or as a precursor to a chiral catalyst.

Organocatalytic Asymmetric Stereoisomerization Processes

Chiral phosphine oxides have emerged as a class of organocatalysts, although they are less commonly used than their phosphine counterparts. rsc.orgcapes.gov.brrsc.org They can act as Lewis bases, activating substrates through coordination to the phosphoryl oxygen. While there is a growing interest in the application of chiral phosphine oxides in asymmetric catalysis, specific studies detailing the use of (2S,5S)-2,5-diphenylphospholane 1-oxide as an organocatalyst in asymmetric stereoisomerization processes are not widely reported. The field is still considered an "emerging area," with significant potential for the development of new stereoselective reactions catalyzed by compounds like the one in focus. rsc.org

Diastereoselective Hydrogenation of Unsaturated Phospholane (B1222863) Derivatives

The synthesis of (2S,5S)-2,5-diphenylphospholane 1-oxide and related chiral phospholanes often involves the hydrogenation of an unsaturated precursor, such as a phospholene oxide. The diastereoselectivity of this hydrogenation is crucial for establishing the desired cis or trans relationship between the substituents on the phospholane ring. The stereochemical outcome is typically controlled by the choice of catalyst and reaction conditions. For the synthesis of the trans isomer, as in (2S,5S)-2,5-diphenylphospholane 1-oxide, specific hydrogenation protocols are employed to favor the formation of the thermodynamically more stable product.

C-P Bond Formation and Cleavage Pathways

The phospholane ring is defined by its carbon-phosphorus bonds. The formation and cleavage of these bonds are central to the synthesis and potential degradation or transformation of (2S,5S)-2,5-diphenylphospholane 1-oxide.

The synthesis of the 2,5-diphenylphospholane scaffold often involves the formation of the C-P bonds through various methods. One notable approach is the palladium-catalyzed C-P bond formation, which has been utilized to synthesize enantiopure 1-aryl-2,5-diphenylphospholane oxides. rsc.org This highlights a key strategy for constructing the core structure of the target molecule.

Mechanistic studies on related phosphirane systems have shown that ring-opening and C-H activation can lead to the formation of a five-membered phospholane ring. nih.govacs.org While this is a different synthetic route, it provides insight into the fundamental reactivity patterns that can lead to the formation of the phospholane skeleton.

Cleavage of the C-P bond in phospholane oxides is less common under typical reaction conditions, as these bonds are generally stable. However, under forcing conditions or with specific reagents, C-P bond scission can occur. For instance, studies on the hydroxide-catalyzed oxidation of tris(hydroxymethyl)phosphine (B1196123) oxide have shown that P-C bond cleavage can occur. researchgate.net While this is a different system, it illustrates the possibility of such cleavage pathways in phosphine oxides.

Applications of 2s,5s 2,5 Diphenylphospholane 1 Oxide in Asymmetric Catalysis and Synthesis

As Precursor to Chiral Phosphine (B1218219) Ligands for Transition Metal Catalysis

The trans-2,5-disubstituted phospholane (B1222863) framework is a privileged motif in enantioselective catalysis. researchgate.net The oxide, (2S,5S)-2,5-Diphenylphospholane 1-oxide, is a key intermediate in the synthesis of C2-symmetric chiral diphosphine ligands which have proven to be exceptionally effective in a multitude of asymmetric catalytic reactions. acs.orgnih.govcapes.gov.br The modular nature of these phospholane-based ligands allows for systematic tuning of both steric and electronic properties by varying the substituents on the phospholane ring and the backbone connecting the two phosphine groups. acs.orgnih.govcapes.gov.br

Design and Synthesis of Bis(phospholane) Ligands (e.g., Ph-BPE analogs)

A prominent family of ligands derived from (2S,5S)-2,5-Diphenylphospholane 1-oxide are the bis(phospholane) ligands, where two phospholane moieties are connected by a linker. A notable example is 1,2-Bis(2,5-diphenylphospholano)ethane, commonly known as Ph-BPE. The synthesis of Ph-BPE was a significant development, expanding the family of highly effective BPE ligands. nih.gov The general synthetic strategy involves the reduction of the phosphine oxide to the corresponding secondary phosphine, followed by coupling with a suitable dielectrophile linker.

Beyond the ethane (B1197151) linker in Ph-BPE, researchers have developed analogs with different backbones to fine-tune the catalytic properties. For instance, chiral diphosphine ligands have been synthesized where two (2S,5S)-2,5-diphenylphospholano groups are connected by sp² carbon linkers. nih.gov These include linkers such as 2,3-quinoxaline, 2,3-pyrazine, maleic anhydride (B1165640), and 1,1'-ferrocene. nih.gov This modular design allows for the creation of a library of ligands with distinct steric and electronic environments around the metal center, enabling the optimization of catalysts for specific asymmetric transformations. acs.orgnih.gov

Coordination Chemistry of Derived Ligands with Late Transition Metals (e.g., Rhodium, Palladium, Cobalt, Iron)

Phosphine ligands are of paramount importance in inorganic and organometallic chemistry due to their ability to form stable complexes with a wide array of transition metals. cardiff.ac.uknumberanalytics.com The electronic and steric properties of the phosphine ligands play a critical role in determining the reactivity and selectivity of the resulting metal complexes. numberanalytics.com

The bis(phospholane) ligands derived from (2S,5S)-2,5-Diphenylphospholane 1-oxide readily form complexes with late transition metals, which are widely used in catalysis. libretexts.org Cationic rhodium(I) complexes of these ligands, such as [((S,S)-Ph-Quinox)Rh(COD)]BF4 and [((S,S)-Ph-5-Fc)Rh(COD)]BF4, have been synthesized and characterized. nih.gov These complexes are typically prepared by reacting the diphosphine ligand with a rhodium precursor like [Rh(COD)₂]BF₄.

The coordination chemistry of these ligands extends to other catalytically relevant metals. Palladium(II) complexes have been investigated, demonstrating the versatility of these phosphines in forming square planar geometries. nih.gov Furthermore, the synthesis of iron dialkyl complexes featuring chiral bidentate phosphines highlights their application with first-row transition metals. cardiff.ac.ukdntb.gov.ua The ability of these ligands to coordinate with metals like rhodium, palladium, and iron is fundamental to their application in asymmetric catalysis, particularly in hydrogenation reactions. nih.govdntb.gov.ua

Role as a Chiral Ligand in Asymmetric Hydrogenation Reactions

Transition metal complexes bearing chiral phosphine ligands are the preferred catalysts for asymmetric hydrogenation, a powerful method for creating stereogenic centers. sigmaaldrich.com The bis(phospholane) ligands derived from (2S,5S)-2,5-Diphenylphospholane 1-oxide have been particularly successful in this arena, leading to highly efficient rhodium catalysts for the enantioselective hydrogenation of various unsaturated substrates. acs.orgnih.gov These transformations are crucial for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. researchgate.net

Enantioselective Hydrogenation of Functionalized Olefins

The enantioselective hydrogenation of olefins is a cornerstone of asymmetric catalysis. youtube.com Rhodium complexes of bis(phospholane) ligands have demonstrated exceptional performance in the hydrogenation of functionalized olefins. For example, the rhodium complex of (S,S)-Ph-Quinox shows high activity and enantioselectivity for itaconate and dehydroamino acid substrates. nih.gov In contrast, rhodium complexes with other linkers like pyrazine (B50134) and maleic anhydride exhibit lower efficiencies. nih.gov This highlights the profound impact of the ligand backbone on the catalytic outcome.

The Ph-BPE ligand and its analogs have also proven effective. The rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acids, itaconic acids, and enol acetates using ligands like TangPhos, a P-chiral bisphospholane, proceeds with excellent enantioselectivities. sigmaaldrich.com The success of these catalysts is often attributed to the rigid and electron-rich nature of the phospholane ring, which creates a well-defined and effective chiral environment around the metal center. acs.orgsigmaaldrich.com

| Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (S,S)-Ph-Quinox | Itaconates | High | nih.gov |

| (S,S)-Ph-Quinox | Dehydroamino acids | High | nih.gov |

| (S,S)-Ph-Pyrazine | Itaconates/Dehydroamino acids | Lower | nih.gov |

| (S,S)-Ph-MalPhos | Itaconates/Dehydroamino acids | Lower | nih.gov |

| (S,S)-Ph-5-Fc | 2-C-substituted cinnamate (B1238496) salts | High | nih.gov |

| TangPhos | α-Dehydroamino acids | High | sigmaaldrich.com |

| TangPhos | β-(Acylamino)acrylates | High | sigmaaldrich.com |

| TangPhos | Itaconic acids | High | sigmaaldrich.com |

Asymmetric Hydrogenation of Imines and C=N Bonds

The asymmetric hydrogenation of imines to produce chiral amines is another critical transformation, as chiral amines are ubiquitous in pharmaceuticals and natural products. youtube.com While many catalysts for olefin hydrogenation are also applied to imines, the coordination of the nitrogen atom and the potential for E/Z isomerism in the substrate can present unique challenges. youtube.com

Catalytic systems based on iridium complexes with chiral phosphine-oxazoline (PHOX) ligands, which share structural motifs with phospholanes, have been successfully employed for the asymmetric hydrogenation of imines. nih.govnih.govdiva-portal.org More recently, earth-abundant metals like manganese have been used. Chiral manganese(I) complexes have been developed for the asymmetric transfer hydrogenation of a broad range of ketimines, including challenging heteroatom-containing substrates, affording optically active amines with up to 99% ee. acs.org Although direct use of (2S,5S)-2,5-diphenylphospholane-derived ligands in all these specific examples is not always detailed, the principles established with related phosphine ligands are highly relevant and suggest the potential of Ph-BPE and its analogs in this domain.

Stereoselective Deuteration and Isotope Labeling Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612), are invaluable tools in mechanistic studies and for altering the metabolic profiles of drug candidates. Asymmetric catalysis offers a powerful method for the precise and stereoselective introduction of deuterium.

Deuterium labeling experiments are often conducted to probe the mechanism of hydrogenation reactions catalyzed by phosphine-metal complexes. researchgate.net For instance, the direct and stereoretentive deuteration of primary amines using D₂O has been achieved with ruthenium complexes, resulting in high deuterium incorporation at the α-carbon with complete retention of stereochemistry for α-chiral amines. nih.gov This is attributed to a strong interaction between an imine intermediate and the metal, coupled with a rapid H/D exchange. nih.gov While specific studies employing ligands derived from (2S,5S)-2,5-Diphenylphospholane 1-oxide for deuteration are not extensively detailed in the provided context, the mechanistic insights gained from related systems are crucial for designing such experiments. The principles of enantioselective hydrogenation are directly applicable to stereoselective deuteration, suggesting that catalysts based on Ph-BPE analogs could be effective for preparing stereospecifically deuterated molecules.

Application as a Chiral Brønsted Acid Organocatalyst

The development of chiral Brønsted acids, particularly those derived from phosphoric acids, has revolutionized the field of organocatalysis. These catalysts have proven highly effective in a myriad of enantioselective transformations. However, the synthesis of a chiral phosphoric acid derived from (2S,5S)-2,5-Diphenylphospholane 1-oxide and its subsequent application in catalysis is not extensively detailed in current research.

Enantioselective Friedel-Crafts Alkylation Reactions

Chiral phosphoric acid-catalyzed enantioselective Friedel-Crafts alkylations are a powerful tool for the formation of stereogenic carbon-carbon bonds. These reactions typically involve the activation of an electrophile by the Brønsted acid, allowing for a highly controlled approach of a nucleophile. While numerous chiral backbones, most notably BINOL, have been successfully employed in this context, there is a lack of specific data on the use of a Brønsted acid derived from (2S,5S)-2,5-Diphenylphospholane 1-oxide for this purpose. Consequently, detailed research findings, including substrate scope, yields, and enantioselectivities for such a catalyst system, are not available.

Other Enantioselective Organocatalytic Transformations

Beyond Friedel-Crafts reactions, chiral Brønsted acids are utilized in a wide array of other organocatalytic transformations, including Mannich reactions, aza-Diels-Alder reactions, and transfer hydrogenations. The unique steric and electronic properties of a catalyst play a crucial role in its efficacy and selectivity in these reactions. Without documented examples of a Brønsted acid based on the (2S,5S)-2,5-Diphenylphospholane 1-oxide scaffold, its potential performance and scope in these transformations remain speculative.

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are an essential tool in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. The auxiliary is temporarily incorporated into a substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. While phosphine oxides can function as chiral auxiliaries, the specific applications of (2S,5S)-2,5-Diphenylphospholane 1-oxide in this capacity are not well-documented for the following reactions.

Diastereoselective Control in Asymmetric Borylation Reactions

Asymmetric borylation reactions are of significant interest for the synthesis of chiral boronic esters, which are versatile intermediates in organic synthesis. The use of a chiral auxiliary to control the diastereoselectivity of borylation reactions is a viable strategy. However, there are no specific reports detailing the use of (2S,5S)-2,5-Diphenylphospholane 1-oxide as a chiral auxiliary to control the formation of new stereocenters in borylation reactions. Therefore, data on the diastereomeric ratios and yields for such processes are not available.

Synthesis of Enantiomerically Enriched Aminoboronic Acids

Enantiomerically enriched aminoboronic acids are valuable building blocks in medicinal chemistry. Their synthesis often requires robust methods for controlling stereochemistry. The use of a chiral auxiliary derived from (2S,5S)-2,5-Diphenylphospholane 1-oxide to guide the synthesis of these complex molecules has not been described in the literature. As a result, there are no established protocols or research findings to report for this specific application.

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Pathways

While established methods for synthesizing chiral phospholane (B1222863) oxides exist, the demand for more sustainable, efficient, and versatile synthetic routes remains a significant driver of research. The development of novel synthetic strategies is crucial for making these valuable compounds more accessible for both academic research and industrial applications.

Future efforts are likely to focus on:

Catalytic Asymmetric Synthesis : Moving beyond stoichiometric chiral auxiliaries, the development of catalytic asymmetric methods to directly produce P-stereogenic phosphine (B1218219) oxides is a major goal. One promising approach is the kinetic resolution of racemic secondary phosphine oxides (SPOs) through phosphine-catalyzed asymmetric allylation, which provides access to enantioenriched SPOs and tertiary phosphine oxides (TPOs). nih.gov This strategy has shown broad substrate scope and the potential for gram-scale synthesis with low catalyst loading. nih.gov

One-Pot Syntheses : The implementation of one-pot reactions, such as the synthesis of five-membered cyclic phosphine oxides from alkenes, aluminum reagents, and phosphorus halides, represents a streamlined approach to these structures. researchgate.net Refining these methods to control stereochemistry would be a significant advancement.

Bio-renewable Feedstocks : Exploring pathways from bio-renewable sources is an emerging area of sustainable chemistry. For instance, the synthesis of 2,5-diketopiperazines from the condensation of amino acids offers a green alternative for creating chiral building blocks, a strategy that could potentially be adapted for phosphorus chemistry. whiterose.ac.uk

| Synthetic Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Kinetic Resolution of SPOs | Asymmetric allylation of racemic secondary phosphine oxides (SPOs) using a chiral phosphine catalyst to separate enantiomers. | Provides enantioenriched SPOs and TPOs; broad substrate scope. | nih.gov |

| One-Pot Cycloalumination/Phosphorylation | Reaction of in situ generated aluminacyclopentanes with phosphorus trihalides or pentahalides. | Reduces reaction steps; utilizes readily available alkenes. | researchgate.net |

| Chiral Auxiliary-Based Methods | Use of stoichiometric amino alcohols as chiral auxiliaries to direct the stereochemistry of the phosphorus center. | Effective for specific substrates, such as those with naphthyl groups. | researchgate.net |

Exploration of New Catalytic Reactivity Modes Beyond Current Applications

(2S,5S)-2,5-Diphenylphospholane 1-oxide and its derivatives are often used as pre-catalysts or ligands after reduction to the corresponding phosphine. However, the phosphine oxide moiety itself possesses unique chemical properties that are underexploited. Future research will likely uncover new catalytic roles for these compounds.

Key areas for exploration include:

Lewis Base Catalysis : Chiral phosphine oxides can act as effective Lewis base catalysts. mdpi.com For example, in conjunction with silicon tetrachloride, they can catalyze the enantioselective phosphonylation of aldehydes to produce optically active α-hydroxyphosphonates. mdpi.com Probing the full scope of reactions amenable to this type of activation is a promising research avenue.

Frustrated Lewis Pair (FLP) Chemistry : While not yet demonstrated for this specific compound, the combination of a sterically hindered phosphine oxide (as a Lewis base) with a Lewis acid could lead to novel FLP systems for metal-free hydrogenations and other transformations.

Nucleophilic Phosphine Catalysis : The parent phosphine, derived from the oxide, is a cornerstone of nucleophilic phosphine catalysis. acs.org Research continues to uncover novel annulation and cycloaddition reactions by reacting functionalized allenes, alkenes, or Morita–Baylis–Hillman adducts with various electrophiles and nucleophiles in the presence of chiral phosphine catalysts. acs.org

Advanced Mechanistic Characterization via In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is essential for rational catalyst design and optimization. While ex-situ characterization provides valuable data on a catalyst before and after a reaction, it cannot capture the dynamic nature of the active species under operating conditions. eolss.net The application of advanced in-situ spectroscopic techniques is critical for elucidating the complex reaction pathways involving phospholane oxide catalysts.

Future mechanistic studies will increasingly rely on:

In Situ Infrared (IR) Spectroscopy : This technique is powerful for observing the formation and consumption of key intermediates in real-time. For example, it has been used to verify the involvement of the phosphine oxide in the catalytic cycle of certain reactions. acs.org

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is particularly well-suited for studying phosphorus-containing catalysts. It can confirm the proposed reaction mechanism in transformations like the phospha-aldol reaction by identifying key intermediates, such as the coordination complex between the chiral phosphine oxide and a silicon Lewis acid. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) : XPS is useful for analyzing the electronic state of elements within a catalyst, which is especially relevant for immobilized systems. It can be used to confirm the reduction of a phosphine oxide to the active phosphine on a solid support. mdpi.com

Synchrotron-Based Techniques : Operando X-ray absorption spectroscopy (XAS) can provide detailed information about the electronic and geometric structure of a catalyst's active site during the reaction, helping to distinguish active species from spectator species. youtube.com

The combination of these in situ methods with computational modeling will provide a holistic picture of the catalytic cycle, enabling the design of more active and selective catalysts. eolss.net

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, scalability, efficiency, and process control. purdue.edumdpi.com Likewise, high-throughput screening (HTS) dramatically accelerates the discovery and optimization of new reactions and catalysts. purdue.edunih.govrsc.org The integration of (2S,5S)-2,5-Diphenylphospholane 1-oxide and related catalysts into these modern platforms is a key direction for future development.

Continuous Flow Synthesis : Flow chemistry provides enhanced heat and mass transfer, allowing for reactions to be run under conditions that are often inaccessible in batch reactors. purdue.edumdpi.com This platform is ideal for optimizing multi-step syntheses, where intermediates can be directly transferred to the next reactor without isolation. mdpi.com The use of phospholane-based catalysts in flow reactors could lead to more efficient and scalable production of fine chemicals and active pharmaceutical ingredients (APIs). purdue.edu

High-Throughput Experimentation (HTE) : HTE allows for the rapid screening of hundreds of reaction conditions (e.g., catalysts, ligands, solvents, additives) in parallel, using minimal amounts of material. purdue.edu Coupling HTE with rapid analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can screen a 384-well plate in minutes, providing a powerful tool for discovering novel applications and optimizing reaction conditions for phospholane-based catalysts. purdue.edu

| Technology | Key Benefits for Phospholane Oxide Chemistry | Potential Application | Reference |

|---|---|---|---|

| Continuous Flow Chemistry | Improved safety, scalability, heat/mass transfer; enables telescoping of reactions. | Multi-step synthesis of APIs using a phospholane-based catalyst without intermediate purification. | purdue.edumdpi.com |

| High-Throughput Screening (HTS) | Rapid discovery and optimization of reaction conditions; requires minimal material. | Screening a library of chiral phospholane derivatives for a new asymmetric transformation. | purdue.edunih.gov |

Design of Immobilized and Recyclable Catalytic Systems

A significant drawback of homogeneous catalysis, particularly with expensive and complex ligands, is the difficulty of separating the catalyst from the product mixture. researchgate.net This challenge drives the development of immobilized catalytic systems, which combine the high activity and selectivity of homogeneous catalysts with the ease of recovery and recyclability of heterogeneous catalysts.

Future research will focus on:

Anchoring on Solid Supports : Phosphine oxides can be chemically anchored onto various solid supports. Oxidized multi-walled carbon nanotubes (MWCNTs) have been used as a support for phosphine oxide derivatives, creating nanostructured materials that are effective heterogeneous catalysts for reactions like the Wittig and Mitsunobu reactions. mdpi.com Other supports like nano NaY zeolite are also being explored. chemmethod.com

Covalent Immobilization : Strategies for covalently binding catalysts to supports are being refined. For example, enzymes have been successfully immobilized on membrane supports via spray-coating with a functional polymer, a technique that could be adapted for synthetic catalysts to create active membranes for use in continuous flow reactors. fraunhofer.de

Improving Stability and Preventing Leaching : A key challenge for immobilized catalysts is ensuring the stability of the anchor and preventing the active species from leaching into the reaction medium. The development of more robust linking strategies and support materials is an ongoing effort. The reusability of these catalysts over multiple cycles without significant loss of activity is a critical metric of success. chemmethod.com

Applications in Supramolecular Chemistry and Advanced Materials Science

The unique structural and electronic properties of the phosphine oxide group make it an attractive building block for supramolecular assemblies and advanced functional materials. This is an exciting and rapidly growing area of research that extends the utility of compounds like (2S,5S)-2,5-Diphenylphospholane 1-oxide far beyond traditional catalysis.

Emerging applications include:

Advanced Polymers : The incorporation of phenylphosphine (B1580520) oxide (PPO) moieties into polymer backbones has been shown to create materials with exceptional properties. PPO-containing polymers can exhibit enhanced resistance to the harsh conditions of Low Earth Orbit (LEO), which includes high levels of atomic oxygen and ultraviolet radiation. morressier.com Furthermore, conjugated polymers containing phenylphosphine oxide units have been designed as highly efficient photocatalysts for visible-light-driven hydrogen evolution. rsc.org

Supramolecular Assemblies : The P=O bond is a strong hydrogen bond acceptor and can participate in various non-covalent interactions. researchgate.net This property can be harnessed to direct the self-assembly of molecules into well-defined supramolecular structures. For example, phosphine oxides are components of macrocyclic ligands used to create complex chemical structures. mdpi.com

Functional Materials : The chirality and electronic properties of phospholane oxides make them interesting candidates for chiral recognition, sensing, and as components in materials with unique optical or electronic properties. The development of furan-based polymers from monomers like 2,5-diformylfuran (DFF) highlights the potential for creating sustainable materials from biomass, a field where phosphine oxide catalysts could play a role in monomer synthesis. mdpi.commdpi.com

Table of Mentioned Compounds

| Compound Name | Abbreviation | Role/Context |

|---|---|---|

| (2S,5S)-2,5-Diphenylphospholane 1-oxide | - | Main subject of the article; chiral phosphine oxide |

| Secondary Phosphine Oxide | SPO | Precursor in kinetic resolution |

| Tertiary Phosphine Oxide | TPO | Product of SPO alkylation |

| Silicon Tetrachloride | SiCl₄ | Lewis acid co-catalyst |

| α-Hydroxyphosphonate | - | Product of enantioselective phosphonylation |

| 2,5-Diketopiperazine | DKP | Bio-renewable monomer for poly(amino acid) synthesis |

| Phenylphosphine oxide | PPO | Functional group in advanced polymers |

| 2,5-Diformylfuran | DFF | Biomass-derived monomer for furan-based polymers |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing enantiopure (2S,5S)-2,5-diphenylphospholane 1-oxide?

- Methodological Answer : The compound can be synthesized via bis-Grignard reagent-mediated ring closure. For example, reacting 2,5-dibromopentane-derived Grignard reagents with EtOP(O)Cl₂ under anhydrous conditions yields phospholane oxide derivatives . Optimization involves controlling reaction temperature (typically 0–25°C), solvent choice (e.g., THF or diethyl ether), and stoichiometric ratios to maximize yield (reported 65–80%) and enantiomeric excess (≥97% via chiral HPLC). Post-synthetic purification via recrystallization or column chromatography is critical to isolate stereochemically pure products .

Q. Which spectroscopic techniques are optimal for confirming the stereochemical integrity of (2S,5S)-2,5-diphenylphospholane 1-oxide?

- Methodological Answer :

- ³¹P NMR : Confirms phospholane oxide formation (δ ~30–40 ppm for phosphine oxides).

- 1H/13C NMR : Assigns phenyl group orientations and backbone stereochemistry via coupling constants (e.g., vicinal coupling in the phospholane ring).

- X-ray crystallography : Resolves absolute configuration when single crystals are obtainable.

- Chiral HPLC : Validates enantiopurity using chiral stationary phases (e.g., Chiralpak® columns) .

Q. How can reaction conditions be tailored to minimize racemization during the synthesis of (2S,5S)-2,5-diphenylphospholane 1-oxide?

- Methodological Answer : Racemization is mitigated by:

- Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation.

- Using low-temperature conditions (<0°C) during sensitive steps (e.g., Grignard reagent addition).

- Avoiding protic solvents that may induce stereochemical scrambling .

Advanced Research Questions

Q. What mechanistic role does (2S,5S)-2,5-diphenylphospholane 1-oxide play in asymmetric catalysis, particularly in transition-metal complexes?

- Methodological Answer : The compound acts as a chiral ligand in palladium or rhodium complexes, where its stereochemistry dictates the coordination geometry and transition-state stabilization. For example, in C–C bond-forming reactions (e.g., Heck coupling), the ligand’s C₂-symmetric structure enforces facial selectivity, reducing competing pathways. Researchers should:

- Compare enantioselectivity using (2S,5S)- vs. (2R,5R)-configured ligands.

- Study metal-ligand binding constants via titration calorimetry.

- Analyze catalytic turnover frequencies (TOF) under varied electronic conditions .

Q. How do solvent effects and ligand modifications influence the catalytic activity of (2S,5S)-2,5-diphenylphospholane 1-oxide-derived catalysts?

- Methodological Answer :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance catalyst solubility but may reduce enantioselectivity due to ligand displacement. Non-polar solvents (e.g., toluene) improve stereocontrol but limit reaction rates.

- Ligand derivatization : Introducing electron-withdrawing groups (e.g., CF₃) on phenyl rings increases metal center electrophilicity, accelerating oxidative addition steps. Empirical screening via DoE (Design of Experiments) is recommended to balance activity and selectivity .

Q. What strategies prevent ligand decomposition or oxidation during catalytic cycles involving (2S,5S)-2,5-diphenylphospholane 1-oxide?

- Methodological Answer : Decomposition pathways include:

- Oxidation : Additives like BHT (butylated hydroxytoluene) scavenge free radicals.

- Hydrolysis : Rigorous drying of solvents and substrates (e.g., molecular sieves) minimizes moisture.

- Thermal degradation : Operate below 60°C and monitor reaction progress via in situ IR or NMR to terminate before side reactions dominate .

Q. How can computational modeling (DFT, MD) predict the enantioselectivity of (2S,5S)-2,5-diphenylphospholane 1-oxide in asymmetric transformations?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for competing stereochemical pathways to predict enantiomeric excess (ee).

- Molecular Dynamics (MD) : Simulate ligand-metal interactions in solvent environments to identify steric/electronic bottlenecks.

- Validate models with experimental ee data from catalytic runs (e.g., HPLC analysis) .

Data Contradiction Analysis

- Synthetic Yield Variability : reports yields of 65–80% for phospholane oxides via Grignard methods, while implies higher purity (97+%) but does not specify yields. Researchers should replicate protocols with precise stoichiometric control and characterize intermediates to resolve discrepancies.

- Enantioselectivity Claims : Chiral HPLC data in (99% ee) aligns with asymmetric catalysis applications in . Cross-validation using multiple techniques (NMR, X-ray) is advised to confirm stereochemical assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.